

An In-depth Technical Guide to "Trehalose C14": Discovery, Natural Occurrence, and Applications

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Trehalose C14

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of "**Trehalose C14**," a term that encompasses two distinct but equally important molecules for the scientific community: ¹⁴C-labeled trehalose, a radiolabeled disaccharide crucial for metabolic studies, and Trehalose 6-myristate, a C14-chain surfactant instrumental in advanced analytical techniques. This document details the discovery, natural occurrence, and biosynthesis of trehalose, and provides in-depth information on the synthesis and applications of both ¹⁴C-trehalose and Trehalose 6-myristate. Experimental protocols, quantitative data, and visual diagrams of relevant pathways are included to serve as a valuable resource for researchers in metabolic studies, drug discovery, and analytical chemistry.

Introduction to Trehalose

Trehalose is a naturally occurring non-reducing disaccharide composed of two α -glucose units linked by an α,α -1,1-glycosidic bond.[1] This unique linkage makes trehalose highly resistant to acid hydrolysis and stable at high temperatures.[2] First discovered in 1832 in an ergot of rye, trehalose is found in a wide variety of organisms, including bacteria, fungi, plants, and

invertebrates, where it serves as a source of energy and a protective molecule against various environmental stresses such as desiccation, freezing, and osmotic stress.[1][3] Mammals, however, do not synthesize trehalose, making its metabolic pathways a potential target for antimicrobial drug development.[1]

Natural Occurrence and Biosynthesis of Trehalose

Trehalose is widespread in nature, with its concentration varying significantly among different organisms and even between different life stages of the same organism, such as fungal spores and vegetative cells.

Quantitative Data on Trehalose Content

The following table summarizes the trehalose content in various organisms, highlighting its role as a stress protectant and storage carbohydrate.

Organism/Tissue	Condition	Trehalose Content (% of Dry Weight)	Reference(s)
Saccharomyces cerevisiae (Baker's Yeast)	Commercial, stationary phase	up to 20%	
Streptomyces griseus (Spores)	Excess glucose medium	up to 25%	
Streptomyces griseus (Spores)	Limiting glucose medium	~1%	
Selaginella lepidophylla (Resurrection Plant)	Desiccated	up to 12%	
Artemia (Brine Shrimp) Cysts	Anhydrobiosis	~15%	
Aspergillus fumigatus (Spores/Conidia)	High	High	
Aspergillus fumigatus (Vegetative Hyphae)	Actively growing	Low	
Insect Haemolymph	Normal	1-2%	

Trehalose Biosynthesis Pathways

Multiple enzymatic pathways have evolved for the synthesis of trehalose. The most common pathways are summarized below.

- **TPS/TPP Pathway (OtsBA Pathway):** This is the most common pathway in bacteria, fungi, and plants. It involves two enzymes: trehalose-6-phosphate synthase (TPS or OtsA) and trehalose-6-phosphate phosphatase (TPP or OtsB).
- **TreY-TreZ Pathway:** Found in some bacteria, this pathway converts maltooligosaccharides (from starch or glycogen) directly into trehalose.

- **TreS Pathway:** This pathway, present in some bacteria, involves a single enzyme, trehalose synthase (TreS), which reversibly converts maltose to trehalose.
- **TreT Pathway:** Found in some archaea and bacteria, this pathway synthesizes trehalose from ADP-glucose and glucose using trehalose glycosyltransferring synthase (TreT).
- **TreP Pathway:** This pathway utilizes trehalose phosphorylase (TreP) to synthesize trehalose from glucose-1-phosphate and glucose.

¹⁴C-Labeled Trehalose: A Tool for Metabolic Tracing

¹⁴C-labeled trehalose is an invaluable tool for researchers studying carbohydrate metabolism, particularly in organisms that utilize trehalose. The radioactive ¹⁴C isotope allows for sensitive tracking of trehalose through various metabolic pathways.

Synthesis of ¹⁴C-Labeled Trehalose

Experimental Protocol: Enzymatic Synthesis using *E. coli*

This protocol is adapted from a method utilizing a genetically modified strain of *Escherichia coli* that overproduces trehalose from glucose.

- **Strain Preparation:** Use an *E. coli* strain deficient in glucose metabolism and engineered to overexpress the trehalose synthesis genes (*otsA* and *otsB*).
- **Culture Growth:** Grow the *E. coli* strain in a suitable medium to the desired cell density.
- **Induction of Trehalose Synthesis:** Induce the expression of the *otsAB* genes. In some systems, this is achieved by increasing the osmolarity of the medium.
- **Labeling:** Introduce [¹⁴C]-glucose into the cell suspension. The cells will take up the labeled glucose and convert it into [¹⁴C]-trehalose.
- **Harvesting and Extraction:** After a suitable incubation period, harvest the cells by centrifugation. Extract the intracellular metabolites, including [¹⁴C]-trehalose, using a hot ethanol extraction method.

- **Purification:** Purify the [^{14}C]-trehalose from the crude extract using chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The yield of radiochemically pure [^{14}C]-trehalose from [^{14}C]-glucose can be over 50%.

Experimental Protocol: Synthesis using Yeast

This method utilizes a *Saccharomyces cerevisiae* strain with a deleted gene for phosphoglucosomerase, which prevents the metabolism of exogenously supplied glucose.

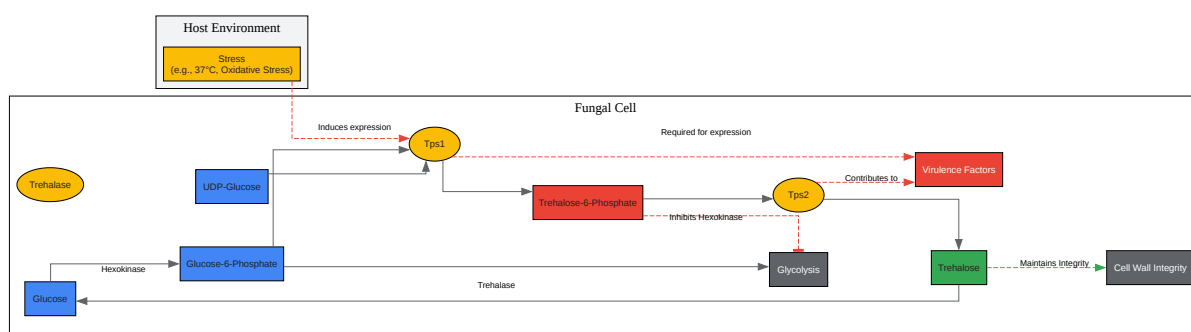
- **Yeast Strain:** Use a *Saccharomyces cerevisiae* strain with a deletion in the gene encoding phosphoglucosomerase.
- **Culture Conditions:** Grow the yeast cells under conditions that induce stress, which promotes trehalose accumulation.
- **Labeling:** Add [^{14}C]-glucose to the culture. The yeast cells will convert the labeled glucose into [^{14}C]-trehalose.
- **Extraction and Purification:** Follow similar extraction and purification steps as described for the *E. coli* protocol. This method can yield approximately 35% of the supplied [^{14}C]-glucose as [^{14}C]-trehalose.

Applications in Research

- **Metabolic Flux Analysis:** Tracing the flow of the ^{14}C label from trehalose into other metabolites provides quantitative data on the activity of different metabolic pathways.
- **Drug Discovery:** ^{14}C -trehalose can be used to screen for inhibitors of trehalose metabolism in pathogenic fungi and bacteria, which is a promising strategy for developing new antimicrobial drugs.
- **Understanding Virulence:** Studying how pathogenic microbes utilize trehalose during infection can reveal novel virulence mechanisms.

Trehalose Signaling in Fungal Virulence

In pathogenic fungi, the trehalose biosynthesis pathway, particularly the TPS/TPP pathway, is not only crucial for stress resistance but also plays a significant role in virulence. The intermediate, trehalose-6-phosphate (T6P), acts as a key signaling molecule that regulates various cellular processes.



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Trehalose biosynthesis and its role in fungal virulence.

Trehalose C14 as a Surfactant: Trehalose 6-Myristate

"Trehalose C14" is also a common name for Trehalose 6-myristate, a non-ionic surfactant. This amphiphilic molecule consists of a hydrophilic trehalose head group and a hydrophobic

14-carbon myristate tail. Its properties make it a valuable tool in biochemistry and analytical chemistry.

Physicochemical Properties

Property	Value	Reference(s)
Formal Name	α -D-glucopyranoside, α -D-glucopyranosyl, 6-tetradecanoate	
Molecular Formula	C ₂₆ H ₄₈ O ₁₂	
Formula Weight	552.7 g/mol	
Critical Micelle Concentration (CMC)	0.012 mM	

The Critical Micelle Concentration (CMC) is a key parameter for surfactants. It is the concentration at which surfactant molecules begin to aggregate and form micelles. The CMC can be determined by various methods, including surface tension measurements, fluorescence spectroscopy, and conductivity measurements.

Synthesis of Trehalose 6-Myristate

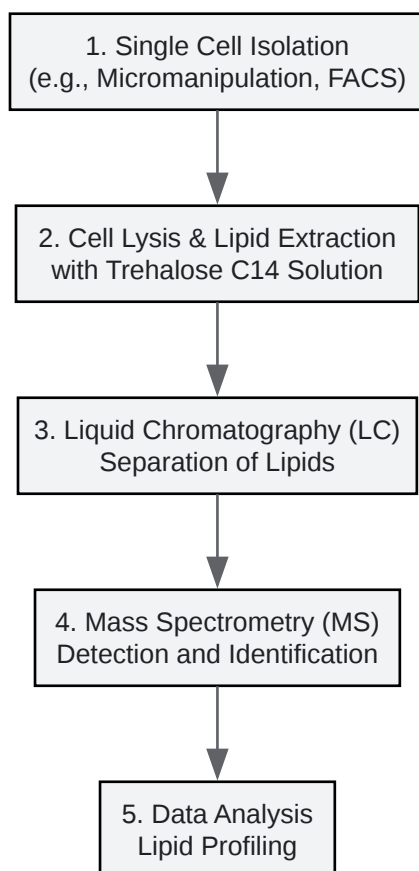
The synthesis of trehalose monomyristate typically involves the regioselective esterification of one of the primary hydroxyl groups of trehalose with myristic acid or an activated derivative. This often requires the use of protecting groups to prevent esterification at other positions.

Applications in Single-Cell Lipidomics

Trehalose 6-myristate is particularly useful for the analysis of lipids in single cells by mass spectrometry. Its low CMC allows for efficient cell solubilization at low concentrations, minimizing matrix effects that can interfere with mass spectrometric analysis.

Experimental Workflow: Single-Cell Lipidomics using **Trehalose C14** Surfactant

The following is a generalized workflow for single-cell lipid analysis.



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- To cite this document: BenchChem. [An In-depth Technical Guide to "Trehalose C14": Discovery, Natural Occurrence, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12372939/docs#an-in-depth-technical-guide-to-trehalose-c14-discovery-natural-occurrence-and-applications>]

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